6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 4-methylphenol with appropriate reagents to form the desired benzodioxine structure. One common method involves the use of a condensation reaction between 4-methylphenol and a suitable dihydroxybenzene derivative under acidic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzodioxine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxine derivatives.
Scientific Research Applications
6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored the biological activity of benzodioxine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Some benzodioxine derivatives have shown promise as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylphenyl)-1,4-benzodioxane: Similar structure but lacks the dihydro component.
4-Methylphenyl-1,4-benzodioxine: Similar structure but with different substitution patterns.
2,3-Dihydro-1,4-benzodioxine: Lacks the 4-methylphenyl group.
Uniqueness
6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both the 4-methylphenyl group and the dihydro component in the benzodioxine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O2/c1-11-2-4-12(5-3-11)13-6-7-14-15(10-13)17-9-8-16-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
YNRJOBPDPLGMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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